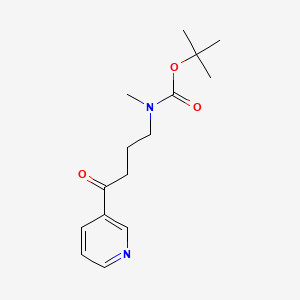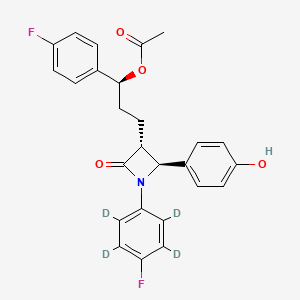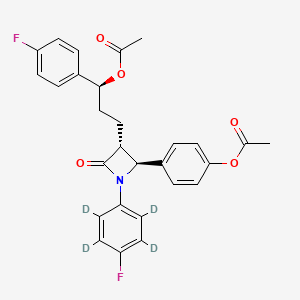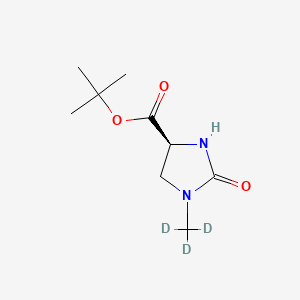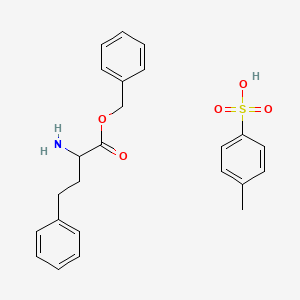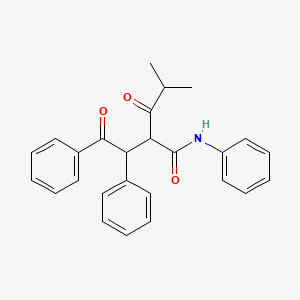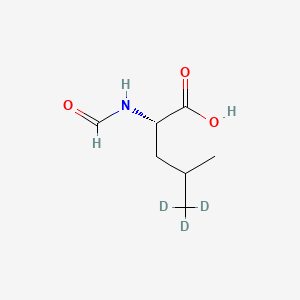
N-Formyl-L-leucine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Formyl-L-leucine-d3 is a deuterium-labeled derivative of N-Formyl-L-leucine. This compound is often used in proteomics research and metabolic studies due to its isotopic labeling, which allows for precise tracking and quantification in various biochemical assays .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl-L-leucine-d3 typically involves the formylation of L-leucine using formic acid and formaldehyde. The reaction is carried out in an aqueous medium, and the pH is carefully controlled to ensure high purity of the final product . The reaction conditions include:
Reactants: L-leucine, formic acid, formaldehyde
Solvent: Water
pH Control: The pH is maintained around 2-3 using sulfuric acid during the precipitation process.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale Reactors: To handle the increased volume of reactants and solvents.
Continuous pH Monitoring: To ensure consistent product quality.
Purification Steps: Including filtration and crystallization to obtain the final product with high purity.
化学反応の分析
N-Formyl-L-leucine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, amines, thiols
Major Products:
Oxidation Products: Carboxylic acids, aldehydes
Reduction Products: Alcohols, amines
Substitution Products: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
N-Formyl-L-leucine-d3 is widely used in scientific research, including:
Proteomics Research: As an internal standard for mass spectrometry-based quantification of proteins and peptides.
Metabolic Studies: To trace metabolic pathways and quantify metabolic intermediates.
Pharmacological Research: As a labeled compound to study drug metabolism and pharmacokinetics.
Industrial Applications: In the synthesis of pharmaceuticals and fine chemicals where isotopic labeling is required
作用機序
The mechanism of action of N-Formyl-L-leucine-d3 involves its incorporation into peptides and proteins during synthesis. The formyl group plays a crucial role in initiating protein synthesis in certain organisms, such as bacteria. The labeled compound allows researchers to track and study these processes with high precision. The molecular targets include ribosomes and various enzymes involved in protein synthesis .
類似化合物との比較
N-Formyl-L-leucine-d3 can be compared with other similar compounds such as:
N-Formylmethionine: Used in the initiation of protein synthesis in bacteria.
N-Formyl-L-leucine: The non-deuterated version of this compound.
N-Formyl-L-leucine (3S,4R,6S)-3-hexyl-2-oxo-6-undecyltetrahydro-2H-pyran-4-yl ester: A related compound used in pharmaceutical applications
Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for precise tracking in various biochemical assays. This makes it particularly valuable in proteomics and metabolic studies where accurate quantification is essential .
特性
IUPAC Name |
(2S)-5,5,5-trideuterio-2-formamido-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-5(2)3-6(7(10)11)8-4-9/h4-6H,3H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1/i1D3/t5?,6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBHOAHFRNLZGN-PIRDCUBLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)C[C@@H](C(=O)O)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-butyne]-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester](/img/structure/B564879.png)
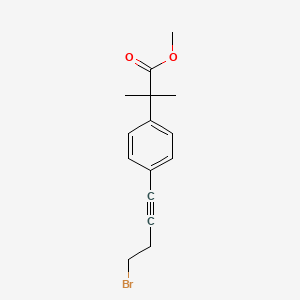
![4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564882.png)
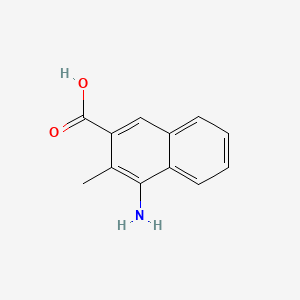
![(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B564887.png)
